molecular formula C22H22N4O4 B11148090 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B11148090
M. Wt: 406.4 g/mol
InChI Key: ZEUIEZWTGUHLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by a quinoxaline-dione core linked via an ethyl chain to an indole-3-carboxamide moiety. The indole carboxamide segment, modified with a 2-methoxyethyl group, may enhance solubility and modulate pharmacokinetic properties.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-30-13-12-25-14-16(15-6-2-4-8-18(15)25)20(27)23-10-11-26-19-9-5-3-7-17(19)24-21(28)22(26)29/h2-9,14H,10-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

ZEUIEZWTGUHLIF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

Phenylhydrazine and ethyl pyruvate undergo cyclization in acetic acid to yield 1H-indole-3-carboxylate .

N-Alkylation

The indole nitrogen is alkylated with 2-methoxyethyl chloride using sodium hydride as a base:

  • Conditions : DMF, 0 °C → rt, 6 hours

  • Yield : 65–75%

Saponification

The ester is hydrolyzed to the carboxylic acid using NaOH in methanol/water (1:1):

  • Temperature : Reflux, 4 hours

  • Yield : >90%

Amide Coupling

The final step involves coupling the quinoxaline dione-ethylamine (Intermediate A ) with 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid (Intermediate B ) via amide bond formation .

Procedure :

  • Activation : Intermediate B (1 eq) is treated with thionyl chloride to form the acyl chloride.

  • Coupling : The acyl chloride is reacted with Intermediate A (1.1 eq) in dry dichloromethane with triethylamine (3 eq).

  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and purification via silica gel chromatography.

Critical Parameters :

  • Coupling Reagents : Alternatives like EDC/HOBt in DMF may enhance yields (85–92%).

  • Side Reactions : Competitive urea formation is mitigated by excluding moisture.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H/¹³C NMR : Peaks corresponding to the quinoxaline dione (δ 10.8 ppm, NH), indole (δ 7.2–7.8 ppm, aromatic), and methoxyethyl (δ 3.4–3.6 ppm).

  • HRMS : Molecular ion peak at m/z 463.18 (calculated for C₂₃H₂₁N₄O₄).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Stepwise Coupling High purity, controlled intermediatesLengthy (4–5 steps)60–70
One-Pot Alkylation Reduced purification stepsRisk of side reactions50–55
Ultrasound-Assisted Faster reaction times (30–40 min)Requires specialized equipment75–80

Industrial-Scale Considerations

For large-scale production, flow chemistry and catalytic methods are prioritized:

  • Catalyst : InCl₃ (20 mol%) in 50% EtOH under ultrasound irradiation reduces reaction time to 20 minutes.

  • Solvent Recovery : Ethanol is distilled and reused, minimizing waste.

Challenges and Mitigation Strategies

  • Low Solubility : The quinoxaline dione intermediate exhibits poor solubility in organic solvents. Solution : Use DMSO as a co-solvent during coupling.

  • Epimerization : The ethyl linker may induce stereochemical issues. Solution : Employ racemic starting materials or chiral resolution post-synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., alkoxides). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-1-(2-METHOXYETHYL)-1H-INDOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the quinoxaline ring can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Antiviral Potential (Quinoxaline-Dione Focus)

Quinoxaline derivatives, including MQOAHM, inhibit viral proteases by binding to catalytic cysteine residues via their dione moiety . The target compound’s dione group may exhibit similar reactivity, though its indole carboxamide could alter target specificity.

Atherosclerosis and Inflammation (Comparative Analysis)

Goxalapladib’s activity against phospholipase A2 underscores the role of electron-deficient aromatic systems in enzyme inhibition . While the target compound lacks naphthyridine’s fluorine substituents, its quinoxaline-dione moiety could interact with inflammatory oxidoreductases like myeloperoxidase.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves multi-step condensation and alkylation reactions. For example:

  • Step 1 : Condensation of a quinoxaline-dione precursor (e.g., 3-hydrazinylquinoxalin-2(1H)-one) with a formyl-indole derivative under reflux in acetic acid, as described for analogous compounds .
  • Step 2 : Alkylation of intermediates using cesium carbonate in DMF with alkyl halides (e.g., 2-methoxyethyl bromide) to introduce the methoxyethyl group .
    • Critical Conditions :
ParameterOptimal Range
Temperature25–30°C (alkylation), reflux (condensation)
SolventAcetic acid (condensation), DMF (alkylation)
CatalystCs₂CO₃ (alkylation)
Reaction Time5–24 h (monitored via TLC)
  • Key Reference : outlines scalable alkylation protocols.

Q. How is the compound’s structural integrity validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms regiochemistry of the quinoxaline-dione and indole moieties (e.g., aromatic proton splitting patterns).
  • HPLC : Purity assessment (>95% by area normalization) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • Crystallography : Single-crystal X-ray diffraction (if available) resolves ambiguous stereochemistry .

Advanced Research Questions

Q. How can reaction impurities be systematically identified and mitigated during scale-up?

  • Impurity Profiling :

  • LC-MS/MS : Detects by-products like unreacted intermediates or hydrolyzed derivatives.
  • DoE (Design of Experiments) : Statistical optimization of parameters (e.g., solvent ratio, temperature) minimizes side reactions .
    • Case Study : In analogous syntheses, impurities arise from incomplete alkylation or oxidation of the methoxyethyl group. Adjusting Cs₂CO₃ stoichiometry (1.2–1.5 eq.) improves conversion .

Q. What in vitro models are suitable for evaluating its biological activity, and how are conflicting data resolved?

  • Models :

  • Kinase Inhibition Assays : Targets like c-Met or VEGFR2 (common for quinoxaline derivatives) .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects.
    • Data Contradictions :
  • Example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Strategies :

  • Molecular Docking : Prioritize derivatives with improved binding to tyrosine kinase active sites (e.g., c-Met ATP-binding pocket) .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxyethyl chain length) with cytotoxicity .
    • Validation : Synthesize top-ranked candidates and test in dose-response assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.